1-O-tert-butyl 2-O-methyl (2S,4R)-4-bromopyrrolidine-1,2-dicarboxylate 1-O-tert-butyl 2-O-methyl (2S,4R)-4-bromopyrrolidine-1,2-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 1932385-86-8
VCID: VC6995517
InChI: InChI=1S/C11H18BrNO4/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4/h7-8H,5-6H2,1-4H3/t7-,8+/m1/s1
SMILES: CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)Br
Molecular Formula: C11H18BrNO4
Molecular Weight: 308.172

1-O-tert-butyl 2-O-methyl (2S,4R)-4-bromopyrrolidine-1,2-dicarboxylate

CAS No.: 1932385-86-8

Cat. No.: VC6995517

Molecular Formula: C11H18BrNO4

Molecular Weight: 308.172

* For research use only. Not for human or veterinary use.

1-O-tert-butyl 2-O-methyl (2S,4R)-4-bromopyrrolidine-1,2-dicarboxylate - 1932385-86-8

Specification

CAS No. 1932385-86-8
Molecular Formula C11H18BrNO4
Molecular Weight 308.172
IUPAC Name 1-O-tert-butyl 2-O-methyl (2S,4R)-4-bromopyrrolidine-1,2-dicarboxylate
Standard InChI InChI=1S/C11H18BrNO4/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4/h7-8H,5-6H2,1-4H3/t7-,8+/m1/s1
Standard InChI Key TXQUSDPQTQXELO-SFYZADRCSA-N
SMILES CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)Br

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound features a pyrrolidine ring—a five-membered secondary amine—with two ester groups at the 1- and 2-positions. The tert-butyl group occupies the 1-position, while a methyl ester resides at the 2-position. A bromine atom is appended to the 4-position, and the (2S,4R) stereochemistry is rigorously defined . This configuration is critical for its interactions with chiral biological targets, as even minor stereochemical alterations can drastically alter binding affinity .

Table 1: Key Structural Attributes

PropertyValue
CAS Number1932385-86-8
Molecular FormulaC11H18BrNO4\text{C}_{11}\text{H}_{18}\text{Br}\text{N}\text{O}_4
Molecular Weight308.17 g/mol
Stereochemistry(2S,4R)
Substituents1-tert-butyl, 2-methyl, 4-bromo

Stereochemical Implications

The (2S,4R) configuration arises from the parent compound (2S,4R)-4-hydroxyproline, where hydroxyl group substitution with bromine introduces electrophilic reactivity. This stereochemistry is preserved via chiral pool synthesis or asymmetric catalysis, ensuring enantiomeric purity . Computational studies suggest that the 4-bromo substituent induces a puckered ring conformation, stabilizing transition states in nucleophilic substitution reactions .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically begins with (2S,4R)-4-hydroxyproline. Bromination at the 4-position is achieved using PBr3\text{PBr}_3 or Nbromosuccinimide\text{N}-bromosuccinimide (NBS) under anhydrous conditions. Subsequent protection of the amine with a tert-butyloxycarbonyl (Boc) group and esterification of the carboxylate with methanol yields the target compound .

Critical Reaction Steps:

  • Bromination:
    (2S,4R)-4-hydroxyproline+PBr3(2S,4R)-4-bromoproline\text{(2S,4R)-4-hydroxyproline} + \text{PBr}_3 \rightarrow \text{(2S,4R)-4-bromoproline}

  • Boc Protection:
    Reaction with di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) in tetrahydrofuran (THF).

  • Methyl Esterification:
    Treatment with methyl chloroformate in the presence of a base .

Process Optimization

Key challenges include minimizing racemization during bromination and achieving high yields in esterification. Cooling to -20°C and using non-polar solvents (e.g., dichloromethane) suppress side reactions . Chromatographic purification ensures >98% enantiomeric excess, as confirmed by chiral HPLC .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited water solubility (<1 mg/mL) but is soluble in organic solvents like THF, DCM, and DMF. Stability studies indicate decomposition above 150°C, with the bromine substituent prone to photolytic cleavage. Storage under inert gas at -20°C is recommended .

Spectroscopic Characterization

  • NMR: 1H^1\text{H} NMR (CDCl3_3) shows distinct signals for tert-butyl (δ 1.45 ppm) and methyl ester (δ 3.75 ppm) groups. The 4-bromo proton resonates as a multiplet at δ 4.30 ppm .

  • IR: Strong absorption at 1745 cm1^{-1} (ester C=O) and 670 cm1^{-1} (C-Br stretch) .

Reactivity and Chemical Mechanisms

Nucleophilic Substitution

The 4-bromo group undergoes SN2\text{S}_\text{N}2 reactions with nucleophiles (e.g., amines, thiols) to form substituted pyrrolidines. Steric hindrance from the tert-butyl group directs substitution to the trans configuration.

Cross-Coupling Reactions

Comparative Analysis with Structural Analogs

Table 2: Comparison with Related Compounds

CompoundCAS NumberSubstituentMolecular WeightKey Application
(2S,4S)-4-bromo analog334999-29-04-Br308.17Chiral ligand synthesis
(2S,4R)-4-fluoro analog203866-18-64-F247.26PET tracer development

The bromo derivative’s higher molecular weight and reactivity contrast with the fluoro analog’s metabolic stability, illustrating how halogen choice tailors pharmacokinetics .

Future Research Directions

  • Stereoselective Functionalization: Developing catalytic methods to introduce diverse substituents at the 4-position.

  • Prodrug Optimization: Investigating hydrolyzable esters for enhanced bioavailability.

  • Toxicology Profiling: Addressing hepatotoxicity concerns via structural modifications .

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